KtrAB Ion Channel Inhibition Potential
The 4-chloro analog (1-(4-chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol) is a validated inhibitor of the bacterial KtrAB potassium ion channel complex, identified in a high-throughput fluorescence-based liposome flux screen with in vitro potency in the low μM range [1]. The target compound bears an additional 3-methyl substituent on the phenoxy ring; structure-activity relationship (SAR) studies within this chemotype indicate that aryl substitution critically modulates ion channel blockade efficiency, although direct head-to-head IC50 data for the 4-chloro-3-methyl derivative are not publicly available [1]. This substitution increases calculated LogP by approximately 0.5 units relative to the de-methyl analog, potentially enhancing membrane partitioning .
Target: 3-methyl addition, ΔLogP ~+0.5 predicted
| Evidence Dimension | Anti-virulence target engagement (KtrAB ion channel inhibition) |
|---|---|
| Target Compound Data | Not directly quantified in public domain; predicted enhanced lipophilicity (ΔLogP ~ +0.5 vs. 4-chloro analog) |
| Comparator Or Baseline | 1-(4-chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol: KtrAB inhibition in low μM range (exact IC50 not disclosed in abstract) [1] |
| Quantified Difference | Substitution pattern difference (3-methyl addition); direct activity comparison data unavailable |
| Conditions | Fluorescence-based liposome flux assay; Bacillus subtilis KtrAB complex [1] |
Why This Matters
The validated anti-virulence activity of the 4-chloro comparator suggests the target compound's 3-methyl group may confer differentiated ion channel pharmacology, relevant for infectious disease research procurement.
- [1] Fernandes AS, et al. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel. Front Microbiol. 2021;12:603700. PMID: 33732218. View Source
